molecular formula C13H12O3 B8710598 3,5-Dipropargyloxybenzyl alcohol CAS No. 176038-84-9

3,5-Dipropargyloxybenzyl alcohol

Cat. No.: B8710598
CAS No.: 176038-84-9
M. Wt: 216.23 g/mol
InChI Key: JMWCYNBFFIWYJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dipropargyloxybenzyl alcohol is a useful research compound. Its molecular formula is C13H12O3 and its molecular weight is 216.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

176038-84-9

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

[3,5-bis(prop-2-ynoxy)phenyl]methanol

InChI

InChI=1S/C13H12O3/c1-3-5-15-12-7-11(10-14)8-13(9-12)16-6-4-2/h1-2,7-9,14H,5-6,10H2

InChI Key

JMWCYNBFFIWYJK-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CC(=CC(=C1)CO)OCC#C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Finely powdered K2CO3, 14 grams (0.10 moles), and Kl, 17 grams (0.10 moles) were placed in a 500 mL round flask, and 200 mL acetone was added. Under a nitrogen atmosphere, 3,5-dihydroxybenzylalcohol, 4.2 grams (0.03 moles), and propargyl chloride, 5.3 grams (0.07 moles) were then added. The resulting mixture was refluxed overnight. The results from thin layer chromatography showed no starting material (3,5-dihydroxybenzylalcohol) as well as the presence of a new compound. The solution was filtered, and the filtered solid washed with acetone. The acetone of the resulting filtrate was removed by rotary evaporation, leaving an organic residue. Dichloromethane (50 mL) was added to dissolve the organic residue, and this was washed with water (30 mL×2), and then dried over anhydrous sodium sulfate. After filtering the organic phase, the solvents were removed by rotary evaporation leaving a yellow oil, which solidified upon standing. 6.3 g of product was obtained, which corresponds to a 97% yield.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
97%

Synthesis routes and methods II

Procedure details

Finely powdered K2CO3 (14 g, 0.10 mol), and KI (17 g, 0.10 mol) were stirred in acetone (200 mL) under a nitrogen atmosphere. 3,5-Dihydroxybenzyl alcohol (4.2 g, 0.030 mol), and propargyl chloride (5.3 g, 0.071 mol) were added and mixture was allowed to reflux overnight. After the solution was filtered, and evaporated down to dryness, the residue was diluted with DCM, worked up and the solvents were removed in vacuo leaving a yellow oil, which solidified upon standing to give 6.3 g in 97% yield.
Name
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
5.3 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.